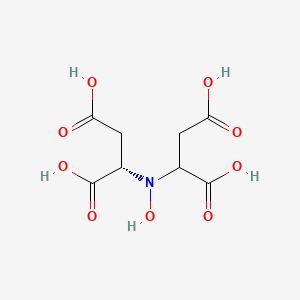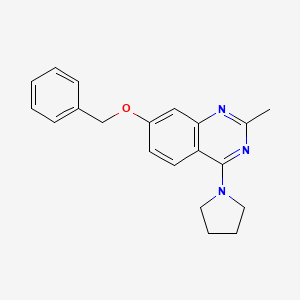
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a benzyloxy group at the 7th position, a methyl group at the 2nd position, and a pyrrolidin-1-yl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and appropriate bases.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Pyrrolidinylation: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; electrophilic substitution can be carried out using reagents like chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Methylquinazoline: Lacks the benzyloxy and pyrrolidin-1-yl groups.
4-Pyrrolidin-1-ylquinazoline: Lacks the benzyloxy and methyl groups.
Uniqueness
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is unique due to the presence of all three substituents (benzyloxy, methyl, and pyrrolidin-1-yl groups) on the quinazoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
646450-52-4 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC名 |
2-methyl-7-phenylmethoxy-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C20H21N3O/c1-15-21-19-13-17(24-14-16-7-3-2-4-8-16)9-10-18(19)20(22-15)23-11-5-6-12-23/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChIキー |
RRGGOCWXPJFRBE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)
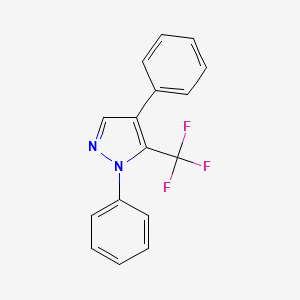
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
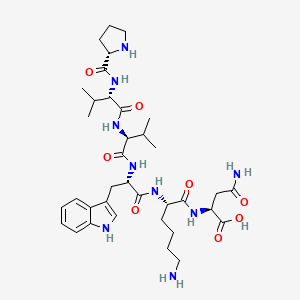
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
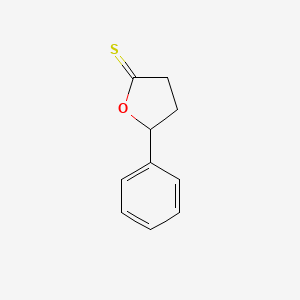
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
